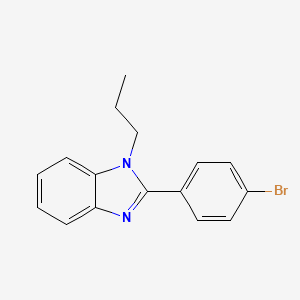
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea, also known as BCTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields. In
作用機序
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea works by binding to the active site of PTPs, preventing them from dephosphorylating their target substrates. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea selectively targets certain PTPs is not yet fully understood, but it is thought to involve interactions with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea can have a variety of biochemical and physiological effects, depending on the specific PTP that it targets. For example, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to inhibit the activity of the PTP CD45, which plays a key role in regulating T cell activation. Inhibition of CD45 by N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to reduce T cell activation and cytokine production in vitro. In another study, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea was shown to inhibit the activity of the PTP PTP1B, which is involved in regulating insulin signaling. Inhibition of PTP1B by N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to improve insulin sensitivity in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its selectivity for certain PTPs. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other signaling pathways. Additionally, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for use in experiments. However, one limitation of using N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea is its relatively low potency compared to other PTP inhibitors. This can make it more difficult to achieve complete inhibition of PTP activity in some experiments.
将来の方向性
There are a number of potential future directions for research involving N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea. Additionally, further studies are needed to fully understand the mechanism by which N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea selectively targets certain PTPs. Finally, N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea could be used in combination with other drugs or therapies to enhance their efficacy in certain disease states.
合成法
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-bromonitrobenzene with thionyl chloride, followed by the reaction of the resulting intermediate with 3-chloroaniline. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.
科学的研究の応用
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been used in a variety of scientific research applications due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of these enzymes in various disease states.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTLIGAOIFOPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(3-chlorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)




![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)